molecular formula C20H23NO6 B6126571 2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

Cat. No. B6126571
M. Wt: 373.4 g/mol
InChI Key: NDDNSMYDLJRQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EDB, and it has been synthesized using various methods.

Scientific Research Applications

EDB has been studied for its potential applications in scientific research. One area of research is in the development of new drugs. EDB has been shown to have antitumor activity, and it may be useful in the development of new cancer treatments. EDB has also been studied for its potential use as an inhibitor of protein kinases, which play a role in various cellular processes.

Mechanism of Action

The mechanism of action of EDB is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a role in various cellular processes, including cell growth, division, and differentiation. By inhibiting protein kinases, EDB may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
EDB has been shown to have biochemical and physiological effects in various studies. In one study, EDB was found to inhibit the growth of human prostate cancer cells. In another study, EDB was found to inhibit the activity of protein kinases in vitro. These findings suggest that EDB may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using EDB in lab experiments is that it has been shown to have antitumor activity and may be useful in the development of new cancer treatments. However, there are also limitations to using EDB in lab experiments. For example, the mechanism of action of EDB is not fully understood, and more research is needed to determine how it works.

Future Directions

There are several future directions for research on EDB. One area of research is in the development of new cancer treatments. EDB has been shown to have antitumor activity, and it may be useful in the development of new drugs for the treatment of cancer. Another area of research is in the study of protein kinases. EDB has been shown to inhibit the activity of protein kinases, and more research is needed to determine how this inhibition occurs and how it can be used to develop new drugs. Finally, more research is needed to determine the safety and efficacy of EDB in humans.

Synthesis Methods

EDB can be synthesized using a variety of methods. One common method involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminoethanol to form the corresponding amide. The amide is then reacted with ethyl iodide to form EDB.

properties

IUPAC Name

2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-26-12-13-27-20(23)14-8-10-15(11-9-14)21-19(22)18-16(24-2)6-5-7-17(18)25-3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDNSMYDLJRQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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